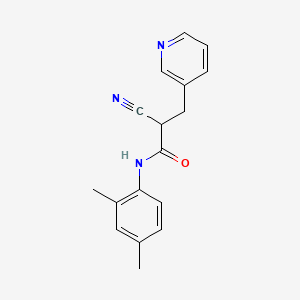

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide

Description

2-Cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide is a synthetic amide derivative characterized by a cyano group at the C2 position, a 2,4-dimethylphenyl substituent on the amide nitrogen, and a pyridin-3-yl moiety at the C3 position of the propanamide backbone. While direct experimental data for this compound are sparse in the provided evidence, its structural features align with bioactive amides studied in medicinal chemistry, particularly those targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-cyano-N-(2,4-dimethylphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-5-6-16(13(2)8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANSQXRVAGVAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of ethyl cyanoacetate, which reacts with 2,4-dimethylphenylamine to form the desired product . The reaction is usually carried out in a solvent such as isopropanol (IPA) and requires refluxing until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide:

Substituted Propanamide Derivatives with Heterocyclic Moieties

a. Compounds 7c, 7d, 7e, 7f () These analogs feature a propanamide backbone with a 1,3,4-oxadiazole-2-thioether linkage and a 2-amino-1,3-thiazole substituent. Key comparisons:

| Property | Target Compound | 7e (Closest Analog) |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₃O (estimated)* | C₁₇H₁₉N₅O₂S₂ |

| Molecular Weight | ~292.35 g/mol* | 389 g/mol |

| Substituents | 2,4-Dimethylphenyl, pyridin-3-yl | 2,4-Dimethylphenyl, thiazole |

| Melting Point | Not reported | 134–178°C (range for 7c–7f) |

| Functional Groups | Cyano, pyridine | Thioether, oxadiazole, thiazole |

*Note: The target compound’s molecular formula is inferred from its name, as explicit data are unavailable.

b. (S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2, –5)

This compound shares the pyridin-3-yl group and propanamide backbone but incorporates a dichlorophenyl-pyrazole hybrid structure.

| Property | Target Compound | Compound 2 |

|---|---|---|

| Molecular Weight | ~292.35 g/mol* | ~700 g/mol (estimated) |

| Substituents | 2,4-Dimethylphenyl | 3,4-Dichlorophenyl, pyrazole |

| Melting Point | Not reported | 117–132°C (range for analogs) |

| Optical Activity | Not reported | [α]²⁰_D = –5.6 to –19.1 (EtOH) |

- Functional Differences: The dichlorophenyl-pyrazole moiety in Compound 2 likely increases hydrophobicity and steric bulk compared to the target compound’s simpler dimethylphenyl group. The acetamido group in Compound 2 may enhance hydrogen-bonding capacity, whereas the cyano group in the target compound could favor dipole interactions .

Cyano-Containing Propanamides ()

PARPYnD 3: 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)-N-(5-cyano-6-(4-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)pyridin-3-yl)propanamide.

- Comparison: Both compounds feature a cyano group and pyridin-3-yl moiety, but PARPYnD 3 includes a diazirine group for photoaffinity labeling, making it a tool compound for target identification. The piperazine-phthalazine extension in PARPYnD 3 suggests a design for kinase or protease inhibition, contrasting with the simpler structure of the target compound .

Biological Activity

2-Cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C14H14N2O

- Molecular Weight : 226.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. The presence of the cyano group and the pyridine ring may enhance its binding affinity to these targets, potentially modulating their activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

Research has also indicated that compounds featuring a cyano group can exhibit anti-inflammatory properties. A related compound was shown to reduce inflammation markers in vitro, suggesting that this compound may possess similar effects .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of related compounds on cancer cells.

- Methodology : Various derivatives were synthesized and tested against human cancer cell lines.

- Findings : The study found that certain modifications in the chemical structure significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could be applied to this compound .

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory potential of compounds with cyano groups.

- Methodology : In vitro assays were conducted to measure the reduction of inflammatory cytokines.

- Findings : Results indicated that compounds with similar structures effectively inhibited pro-inflammatory mediators, supporting the hypothesis that this compound may also exhibit anti-inflammatory properties .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.